N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide
Description
This compound features a benzamide core substituted with a 3-acetylphenyl group at the N-position and a chromen-oxy moiety at the 4-position. The chromen ring system includes a 7-methoxy group, a 2-methyl group, and a 4-oxo functional group. The acetyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-15(28)18-5-4-6-19(13-18)27-26(30)17-7-9-20(10-8-17)33-25-16(2)32-23-14-21(31-3)11-12-22(23)24(25)29/h4-14H,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCXYGZXDUHSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide, with the CAS number 951962-02-0, is a synthetic compound that exhibits potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 443.4 g/mol. Its structure features a chromenone moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 951962-02-0 |
| Molecular Formula | C26H21NO6 |
| Molecular Weight | 443.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamide have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 8.7 µM . This suggests that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation.
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders . The presence of methoxy and hydroxyl groups in the structure may enhance its antioxidant capacity.
Antibacterial Activity
Preliminary results indicate that this compound may exhibit antibacterial properties. Studies on related compounds have shown effective inhibition against Gram-positive bacteria like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . This suggests potential applications in treating bacterial infections.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it can protect cells from oxidative damage.
- Antibacterial Mechanisms : The compound might disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antiproliferative Studies : Research on similar benzamide derivatives revealed significant antiproliferative effects against multiple cancer cell lines, emphasizing the importance of substituents on the aromatic rings for enhancing activity .
- Antioxidant Evaluation : A comparative study showed that compounds with methoxy substitutions exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
- Antimicrobial Testing : In vitro testing demonstrated that certain derivatives had potent antibacterial effects, particularly against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Fluorinated Analogs
- N-(3-acetylphenyl)-4-fluorobenzamide and N-(3-acetylphenyl)-2-fluorobenzamide (): Structural Difference: Fluorine substitution at the 4- or 2-position of the benzamide ring. The 4-fluoro analog may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism .
Heterocyclic Substituents
- N-[(furan-2-yl)methyl]-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide (): Structural Difference: Replacement of the 3-acetylphenyl group with a furan-methyl moiety. Impact: The furan ring introduces π-electron density, which could improve interaction with aromatic residues in enzyme active sites.
- N-(3-Acetylphenyl)-4-(3-thietanyloxy)benzamide (): Structural Difference: Chromen-oxy group replaced by a sulfur-containing thietanyloxy group.
Chromen Ring Modifications
Positional Isomerism
Functional Group Variations
- 3-acetoxy-2-methyl-N-(4-methoxyphenyl)-benzamide (): Structural Difference: Methoxyphenyl group instead of acetylphenyl, with an acetoxy substituent on the benzamide. The acetoxy group may confer hydrolytic instability compared to the acetyl group .
Antioxidant Activity
Solubility and Lipophilicity
- Fluorinated analogs () likely exhibit higher logP values due to fluorine’s hydrophobicity, whereas the thietanyloxy analog () may have intermediate solubility due to sulfur’s polarizability. The target compound’s chromen-oxy group could balance hydrophilicity and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
